3-[5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one
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Overview
Description
3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains both thiazole and thiazolidinone moieties. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of a fluorobenzyl group further enhances its potential biological activity.
Preparation Methods
The synthesis of 3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzylamine with thioamide derivatives under controlled conditions to form the thiazole ring. This is followed by cyclization with appropriate reagents to form the thiazolidinone structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Its potential anticancer properties are being explored, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement of key enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE include other thiazole and thiazolidinone derivatives. These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities. For example:
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazolidinone derivatives: Often exhibit anti-inflammatory and antiviral activities. The uniqueness of 3-[5-(4-FLUOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which may confer a distinct spectrum of biological activities.
Properties
Molecular Formula |
C13H10FN3OS2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10FN3OS2/c14-9-3-1-8(2-4-9)5-10-6-16-13(20-10)17-11(18)7-19-12(17)15/h1-4,6,15H,5,7H2 |
InChI Key |
PNTJYZVURJSNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)C2=NC=C(S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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